Stereochemistry: (3S) vs (3R) Enantiomer
The (3S)-configuration at the pyrrolidine 3-position represents a defined stereochemical identity that is non-interchangeable with the (3R)-enantiomer. Ion mobility spectrometry studies on 3-aminopyrrolidine derivatives demonstrate that (3S) and (3R) enantiomers exhibit distinct mobility disparity when complexed with chiral selectors, enabling reliable analytical discrimination [1]. The target compound bears the (3S)-configuration as confirmed by its InChIKey (VBJDQXDPLUEPER-KLXURFKVSA-N) and Isomeric SMILES (CC(C)N1CC[C@@H](C1)N), which differ from the (3R)-enantiomer's corresponding identifiers [2].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 position |
|---|---|
| Target Compound Data | (3S)-configuration; defined stereocenter count: 1; InChIKey: VBJDQXDPLUEPER-KLXURFKVSA-N |
| Comparator Or Baseline | (3R)-enantiomer (CAS 935534-43-3); InChIKey differs; distinct mobility in chiral ion mobility spectrometry |
| Quantified Difference | Qualitative stereochemical distinction; quantitative enantiomeric differentiation achievable via chiral HPLC or ion mobility spectrometry |
| Conditions | Ion mobility spectrometry with diastereomeric complex formation; chiral stationary phase HPLC |
Why This Matters
Procurement of the correct (3S)-enantiomer is essential for reproducing stereospecific biological activity in receptor binding, enzyme inhibition, or asymmetric catalysis applications.
- [1] Microchemical Journal. (2024). Discrimination of 3-Aminopyrrolidine Derivatives with Chiral and Positional Isomerism Through Mobility Disparity Based on Non-Covalent Interactions. View Source
- [2] PubChem. (2026). Compound Summary: (3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride (CID 67298942). View Source
